molecular formula C20H32O3 B1259817 Leucoxol

Leucoxol

Cat. No.: B1259817
M. Wt: 320.5 g/mol
InChI Key: FVSKHJYYVSJPBD-SKSNXLECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucoxol is a diterpenoid compound isolated from the bark, root, and leaf of Vachellia leucophloea (syn. Acacia leucophloea), a plant traditionally used in Ayurvedic and Siddha medicine for treating diabetes, bronchitis, and inflammatory conditions . Structurally, it belongs to the cassane-type diterpenoid family, characterized by a fused tetracyclic skeleton with oxygenated functional groups . Early studies identified this compound alongside two structurally related compounds, leucophleol and leucophleoxol, though revisions in 2001 clarified that leucophleol and leucophleoxol are isoambreinolide-type derivatives, distinct from this compound . This compound’s complete $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR spectral data have been fully assigned, aiding in its structural characterization .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2S,3S,4R,8S,13S,14R)-3,7,7,13-tetramethyl-16-oxatetracyclo[11.3.1.02,11.03,8]heptadec-11-ene-4,14-diol

InChI

InChI=1S/C20H32O3/c1-18(2)8-7-15(21)20(4)14(18)6-5-12-9-19(3)10-13(17(12)20)23-11-16(19)22/h9,13-17,21-22H,5-8,10-11H2,1-4H3/t13-,14+,15-,16+,17-,19-,20-/m1/s1

InChI Key

FVSKHJYYVSJPBD-SKSNXLECSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=C1)CC[C@@H]4[C@@]3([C@@H](CCC4(C)C)O)C)OC[C@@H]2O

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC4(CC(C32)OCC4O)C)C)O)C

Synonyms

leucoxol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Leucophleol and Leucophleoxol

Leucoxol, leucophleol, and leucophleoxol are diterpenoids isolated from the same plant but differ significantly in their skeletal frameworks and functional groups:

  • This compound: Cassane-type diterpenoid with a tetracyclic structure featuring a C-19 methyl group and hydroxylation at C-6 and C-12 positions. Its NMR data confirm a unique stereochemical arrangement distinct from revised leucophleol/leucophleoxol structures .
  • Leucophleol (Revised): Isoambreinolide-type diterpenoid (structure 5 in ) with a 6/6/6/5 fused ring system. Structural revisions using X-ray crystallography revealed a γ-lactone ring and axial hydroxyl group at C-14, differing from this compound’s cassane backbone .
  • Leucophleoxol (Revised): Another isoambreinolide derivative (structure 6 in ), characterized by a δ-lactone ring and epoxide functionality at C-8/C-9, further distinguishing it from this compound .

Table 1: Structural and Spectral Comparison

Property This compound Leucophleol (Revised) Leucophleoxol (Revised)
Skeletal Type Cassane Isoambreinolide Isoambreinolide
Functional Groups C-6/C-12 hydroxyl γ-Lactone, C-14 hydroxyl δ-Lactone, C-8/C-9 epoxide
Key NMR Shifts δ 1.28 (C-19 CH₃) δ 4.75 (C-14 OH) δ 3.45 (C-8/C-9 epoxide)
X-ray Confirmation No Yes Yes
Bioactivity Not well characterized Antipyretic (crude extract) Antimicrobial (crude extract)
Functional Comparison with Other Diterpenoids

This compound’s cassane framework contrasts with diterpenoids from other plant species:

  • Ent-kaurene Diterpenoids (e.g., from Isodon gesneroides): These exhibit cytotoxic activity due to α,β-unsaturated ketone moieties, a feature absent in this compound .
  • 7,8-sec-7,8-Oxacassanes (e.g., from Acacia schaffneri): Share a cassane backbone but incorporate a seco-ring cleavage and ether bridge, highlighting structural diversity within the class .

Table 2: Functional Comparison with Non-Acacia Diterpenoids

Compound Class Source Plant Key Functional Features Bioactivity
Cassane (this compound) Vachellia leucophloea C-6/C-12 hydroxylation Antioxidant (speculative)
Ent-kaurene Isodon gesneroides α,β-unsaturated ketone Cytotoxic
7,8-sec-7,8-Oxacassane Acacia schaffneri Seco-ring cleavage, ether bridge Anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.